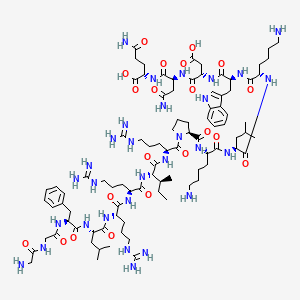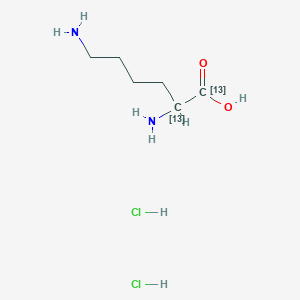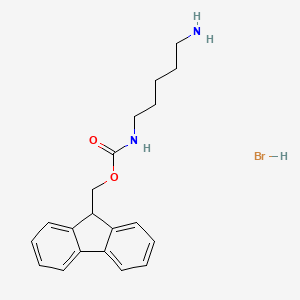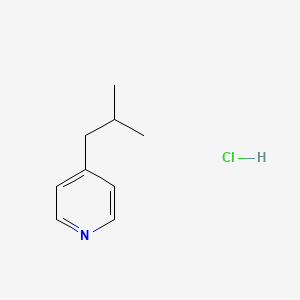![molecular formula C12H11F3O3 B1611852 2-甲基-4-氧代-4-[4-(三氟甲基)苯基]丁酸 CAS No. 75380-98-2](/img/structure/B1611852.png)
2-甲基-4-氧代-4-[4-(三氟甲基)苯基]丁酸
描述
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid, also known as TFMPP, is a synthetic compound that belongs to the family of phenylpiperazines. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, due to its adverse effects, it was banned in many countries. Despite its negative reputation, TFMPP has been the subject of scientific research due to its potential therapeutic applications.
科学研究应用
有机合成与材料科学
光敏保护基团用于光控门控
衍生物4-氧代-4-(吡啶-4-基甲氧基)丁酸,与2-甲基-4-氧代-4-[4-(三氟甲基)苯基]丁酸密切相关,已被用作光敏保护基团。该化合物在UV光照射下改变通道表面的疏水性,从而在水溶液中实现控制离子传输,有望在纳米流体器件中实现光诱导的控释、传感和信息处理,对于纳米流体学和芯片实验室设备具有潜在应用(Ali et al., 2012)。
有机反应中的催化作用
在类似于2-甲基-4-氧代-4-[4-(三氟甲基)苯基]丁酸的化合物中存在的三氟甲基基团已被证明在催化羧酸和胺之间的脱水缩合反应中起着关键作用,这对于肽合成和其他有机转化至关重要。这种催化活性突显了三氟甲基基团在促进化学反应中的重要性,可能包括涉及2-甲基-4-氧代-4-[4-(三氟甲基)苯基]丁酸衍生物的反应(Wang et al., 2018)。
光药理学与化学传感
- 化学传感和分子对接: 2-甲基-4-氧代-4-[4-(三氟甲基)苯基]丁酸的衍生物已被研究用于化学传感和分子对接应用。包括分子对接评估在内的光谱、结构和计算分析表明,这些化合物可以与蛋白质等生物靶标相互作用,揭示了它们在开发新型传感器和治疗剂中的实用性。这一研究领域有望推动药物发现和分子诊断的进步(Vanasundari et al., 2018)。
生化分析
Biochemical Properties
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity and stability. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes. These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology .
Molecular Mechanism
At the molecular level, 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. The compound’s ability to bind to active sites of enzymes or regulatory proteins can lead to changes in their activity, ultimately affecting cellular functions and processes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability during experiments .
Dosage Effects in Animal Models
The effects of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur, including disruptions in cellular homeostasis and potential toxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in fatty acid metabolism, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing its delivery and efficacy in therapeutic applications .
Subcellular Localization
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function, making it important to study its subcellular distribution in detail .
属性
IUPAC Name |
2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-7(11(17)18)6-10(16)8-2-4-9(5-3-8)12(13,14)15/h2-5,7H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTARXFGEVMNZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590515 | |
| Record name | 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75380-98-2 | |
| Record name | 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



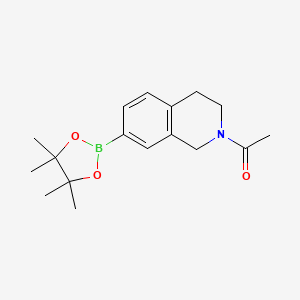
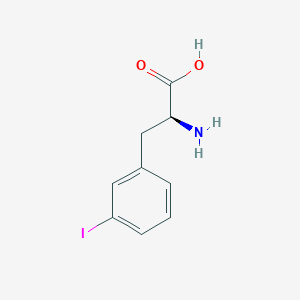
![6-Chloro-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1611772.png)
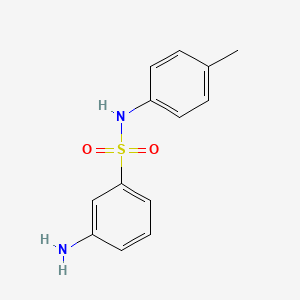
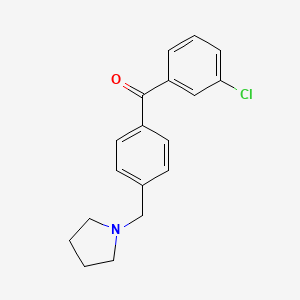
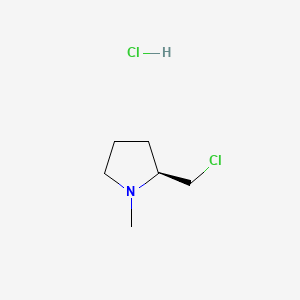
![N,N'-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-A:2',3'-I]carbazole-6,9-diyl)bis[9,10-dihydro-9,10-dioxoanthracene-2-carboxamide]](/img/structure/B1611779.png)
![Pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate](/img/structure/B1611780.png)
